![molecular formula C25H19N3O2S B2540044 (2-Amino-1-(4-phenylthiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone CAS No. 380339-60-6](/img/structure/B2540044.png)
(2-Amino-1-(4-phenylthiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(2-Amino-1-(4-phenylthiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone, also known as AMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPI belongs to the class of indolizinone derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- Research : Novel urea and amide derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for antibacterial activity . Thiazolyl-N-substituted amide derivatives showed better antibacterial activity against gram-positive bacteria than the corresponding phenyl thiazolyl urea analogs. Compounds 3f, 3g, and 4g displayed potent antibacterial effects.
- In Silico Studies : In-silico investigations suggest that this compound could selectively target cancer cells .
Antibacterial Activity
Anticancer Potential
Antifungal Properties
Cytotoxicity and Antitumor Effects
Mechanism of Action
Mode of action
The mode of action would depend on the specific target. For example, some thiazole-containing compounds act as inhibitors for certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazole and indole derivatives have been found to impact a wide range of biochemical processes .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Some thiazole and indole derivatives have demonstrated antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
[2-amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-30-18-12-10-17(11-13-18)24(29)23-22(26)21(20-9-5-6-14-28(20)23)25-27-19(15-31-25)16-7-3-2-4-8-16/h2-15H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLORFIUCLIJSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-(4-phenylthiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone |
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